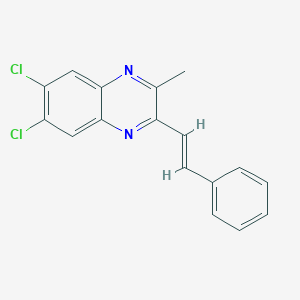
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline is a synthetic organic compound belonging to the quinoxaline family It is characterized by the presence of two chlorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a styryl group at the 3rd position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dichloroquinoxaline.
Formation of the Styryl Group: The styryl group is introduced through a Heck reaction, where 6,7-dichloroquinoxaline is reacted with styrene in the presence of a palladium catalyst and a base.
Methylation: The final step involves the methylation of the 2nd position of the quinoxaline ring using a suitable methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
6,7-Dichloro-2-methylquinoxaline: Lacks the styryl group, making it less versatile in certain applications.
6,7-Dichloro-3-styrylquinoxaline: Lacks the methyl group at the 2nd position, affecting its chemical reactivity and biological activity.
2-Methyl-3-styrylquinoxaline: Lacks the chlorine atoms, which may alter its electronic properties and reactivity.
Uniqueness: (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline is unique due to the presence of both chlorine atoms and the styryl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C17H12Cl2N2 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
6,7-dichloro-2-methyl-3-[(E)-2-phenylethenyl]quinoxaline |
InChI |
InChI=1S/C17H12Cl2N2/c1-11-15(8-7-12-5-3-2-4-6-12)21-17-10-14(19)13(18)9-16(17)20-11/h2-10H,1H3/b8-7+ |
InChI Key |
BOGNZFDYMTWILC-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2N=C1/C=C/C3=CC=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C=CC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


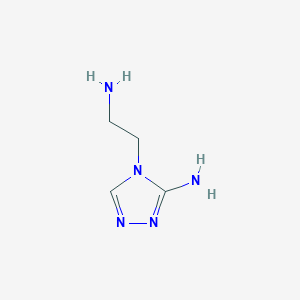
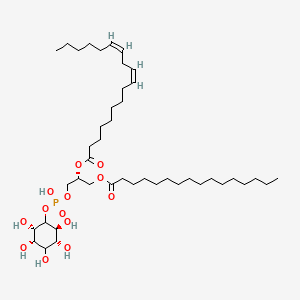
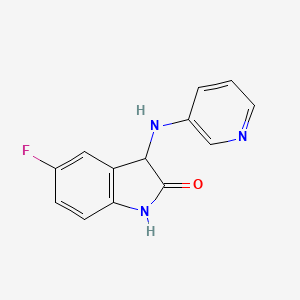
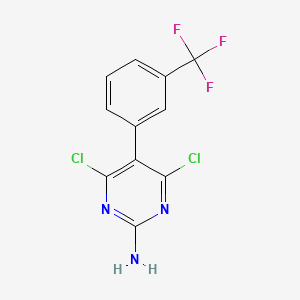
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
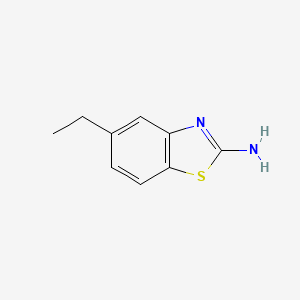
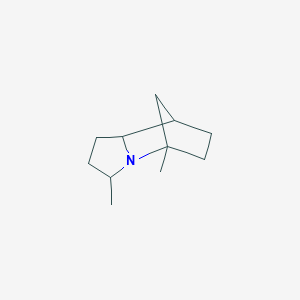
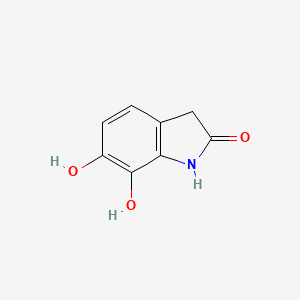
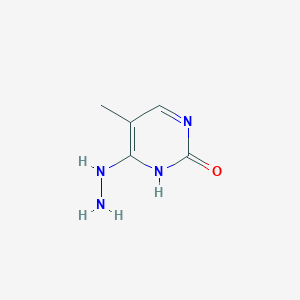

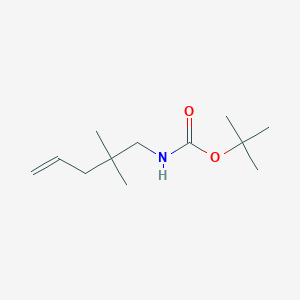

![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
